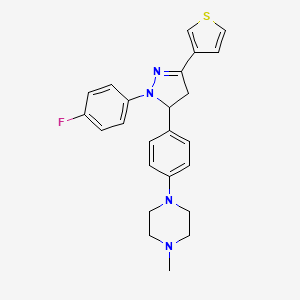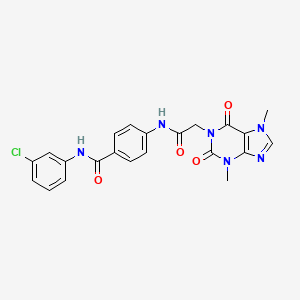
(2R,3S)-PD-1/PD-L1-IN-38
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-PD-1/PD-L1-IN-38 is a chiral compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor in the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway, which plays a crucial role in the immune system’s ability to fight cancer. By inhibiting this pathway, this compound can potentially enhance the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-PD-1/PD-L1-IN-38 involves several steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is advantageous due to its short synthetic route, simple process, and low production cost. The final product is obtained with a high purity of over 99.5%.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization and chromatographic techniques to ensure high purity and consistency in the final product.
化学反応の分析
Types of Reactions
(2R,3S)-PD-1/PD-L1-IN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
科学的研究の応用
(2R,3S)-PD-1/PD-L1-IN-38 has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated as a potential cancer immunotherapy agent.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
作用機序
The mechanism of action of (2R,3S)-PD-1/PD-L1-IN-38 involves its binding to the PD-1 or PD-L1 proteins, thereby blocking the interaction between these proteins and their ligands. This inhibition prevents the downregulation of the immune response, allowing T-cells to effectively target and destroy cancer cells. The molecular targets include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
類似化合物との比較
Similar Compounds
(2R,3R)-PD-1/PD-L1-IN-38: Another stereoisomer with similar inhibitory properties.
(2S,3S)-PD-1/PD-L1-IN-38: A diastereomer with different biological activity.
(2S,3R)-PD-1/PD-L1-IN-38: Another diastereomer with distinct chemical properties
Uniqueness
(2R,3S)-PD-1/PD-L1-IN-38 is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its stereoisomers and diastereomers. This compound’s ability to selectively inhibit the PD-1/PD-L1 pathway makes it a valuable candidate for cancer immunotherapy, distinguishing it from other similar compounds.
特性
分子式 |
C29H28O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
[(2R,3S)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |
InChI |
InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m1/s1 |
InChIキー |
XMHMVSQQAMERJL-GGXMVOPNSA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@H]([C@H](O4)C5=CC=CC=C5)OC(=O)C)C |
正規SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)




![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)
